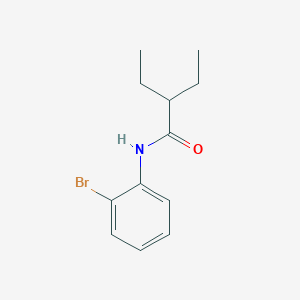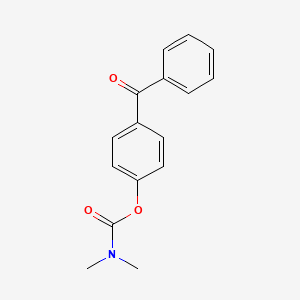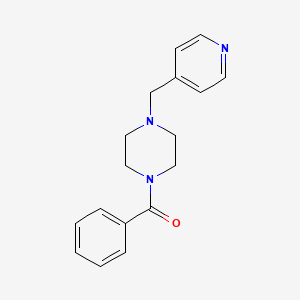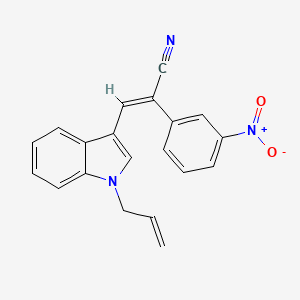![molecular formula C15H15NO4S B5728578 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid, also known as DASB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) imaging studies of the serotonin transporter (SERT) in the brain.
作用机制
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid selectively binds to the SERT and inhibits the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, which can lead to enhanced neurotransmission and mood regulation. This compound has a high affinity for the SERT, with a dissociation constant (Kd) of approximately 0.5 nM.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects related to its inhibition of SERT. These include increased serotonin levels in the brain, altered serotonin receptor function, and changes in neurotransmitter release and uptake. This compound has also been shown to modulate the activity of various brain regions involved in mood regulation, including the amygdala, prefrontal cortex, and hippocampus.
实验室实验的优点和局限性
One of the main advantages of using 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid in PET imaging studies is its high selectivity for the SERT, which allows for accurate measurement of SERT density and occupancy in vivo. This compound also has a long half-life, which allows for extended imaging sessions and increased sensitivity. However, this compound has some limitations for lab experiments, including its relatively low specific activity and the need for specialized equipment and expertise for PET imaging.
未来方向
There are a number of potential future directions for research on 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid and its applications in scientific research. These include the development of new radioligands with improved specificity and sensitivity, the investigation of the role of SERT in various neurological and psychiatric disorders, and the development of new therapies targeting the serotonin system. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other neurotransmitter systems.
合成方法
The synthesis of 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid involves a multi-step process that begins with the reaction of 3,4-dimethylaniline with p-toluenesulfonyl chloride to form 3,4-dimethyl-N-(p-toluenesulfonyl)aniline. This intermediate is then reacted with 4-carboxybenzeneboronic acid in the presence of a palladium catalyst to form this compound. The final product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid is primarily used as a radioligand in PET imaging studies of the SERT in the brain. PET imaging allows for the non-invasive measurement of SERT density and occupancy in vivo, which can provide valuable information about the role of serotonin in various neurological and psychiatric disorders. This compound has been used in numerous studies to investigate the effects of antidepressant medications, stress, and other factors on SERT function in the brain.
属性
IUPAC Name |
3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-6-7-13(8-11(10)2)16-21(19,20)14-5-3-4-12(9-14)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAODMJYPBQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)



![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)



![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)